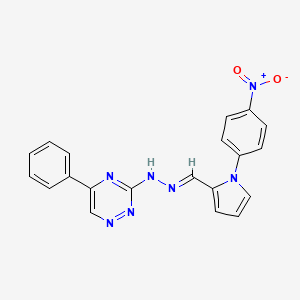
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in enhancing physical performance. It belongs to the class of compounds known as PPARδ agonists and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is found in many tissues throughout the body. This activation leads to an increase in the expression of genes involved in energy metabolism and mitochondrial function, which may explain its effects on physical performance. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to increase the uptake and utilization of glucose in skeletal muscle, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. These include an increase in endurance and reduction in fatigue, an increase in the expression of genes involved in energy metabolism and mitochondrial function, an increase in the uptake and utilization of glucose in skeletal muscle, and a decrease in triglyceride levels in the liver.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its well-established mechanism of action and extensive research history. Additionally, it has been shown to have a wide range of effects on various tissues and systems in the body. However, one limitation is that its effects may be dose-dependent, and high doses may lead to adverse effects.
Future Directions
There are several potential future directions for research on 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Additionally, there is interest in investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of indole-3-carboxaldehyde with 4-methoxyaniline to form 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. The compound is then purified using chromatography techniques to obtain a high level of purity.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential use in improving physical performance in athletes. It has been shown to increase endurance and reduce fatigue in animal models, and there is evidence to suggest that it may have similar effects in humans. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
properties
IUPAC Name |
2-indol-1-yl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVURYQMGUPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)





![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)
